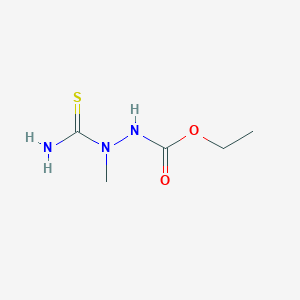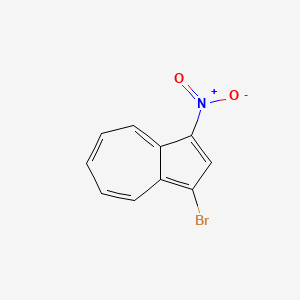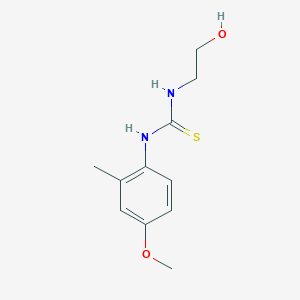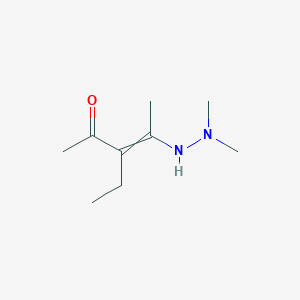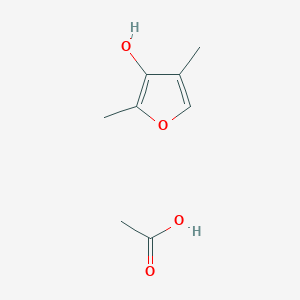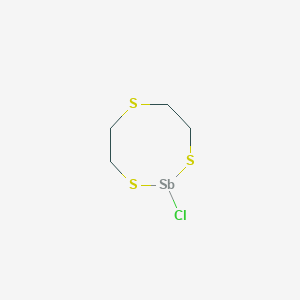
Phenol, 4-chloro-2-(1-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-chloro-2-(1-methylpropyl)- is an organic compound with the molecular formula C10H13ClO It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a chlorine atom, and the hydrogen atom at the ortho position is replaced by a 1-methylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenol, 4-chloro-2-(1-methylpropyl)- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide.
Industrial Production Methods
In industrial settings, the production of phenol derivatives often involves large-scale processes. The Dow process, which involves the hydrolysis of chlorobenzene under high temperature and pressure, can be adapted for the synthesis of 4-chloro-2-(1-methylpropyl)phenol. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-chloro-2-(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the chlorine substituent to a hydrogen atom, yielding the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups into the aromatic ring .
Aplicaciones Científicas De Investigación
Phenol, 4-chloro-2-(1-methylpropyl)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phenol, 4-chloro-2-(1-methylpropyl)- involves its interaction with cellular components. As a phenolic compound, it can disrupt cell membranes and proteins through its ability to form hydrogen bonds and interact with hydrophobic regions. This disruption can lead to cell lysis and death, making it effective as an antimicrobial agent .
Comparación Con Compuestos Similares
Phenol, 4-chloro-2-(1-methylpropyl)- can be compared with other phenol derivatives such as:
Phenol, 4-(1-methylpropyl)-: Similar structure but lacks the chlorine substituent, resulting in different chemical reactivity and biological activity.
p-Chlorocresol: Contains a methyl group instead of the 1-methylpropyl group, leading to variations in its physical and chemical properties.
These comparisons highlight the unique properties of phenol, 4-chloro-2-(1-methylpropyl)-, particularly its enhanced reactivity due to the presence of both chlorine and 1-methylpropyl substituents.
Propiedades
IUPAC Name |
2-butan-2-yl-4-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-3-7(2)9-6-8(11)4-5-10(9)12/h4-7,12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFZPMDWZIGOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481754 |
Source


|
| Record name | Phenol, 4-chloro-2-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52184-12-0 |
Source


|
| Record name | Phenol, 4-chloro-2-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
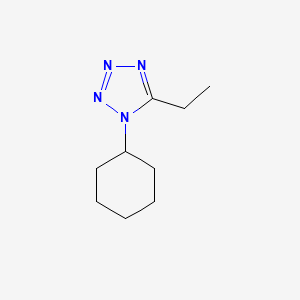


![7-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14654821.png)
